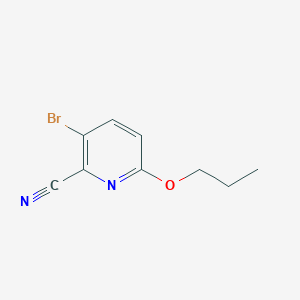

3-Bromo-6-propoxypicolinonitrile

Description

3-Bromo-6-propoxypicolinonitrile is a brominated picolinonitrile derivative featuring a propoxy group at position 6 and a bromine atom at position 3 of the pyridine ring. This compound belongs to the picolinonitrile class, which is characterized by a pyridine backbone substituted with a cyano (-CN) group.

Properties

CAS No. |

1353777-42-0 |

|---|---|

Molecular Formula |

C9H9BrN2O |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

3-bromo-6-propoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C9H9BrN2O/c1-2-5-13-9-4-3-7(10)8(6-11)12-9/h3-4H,2,5H2,1H3 |

InChI Key |

UFFOUKJNJMOBJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=C(C=C1)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-propoxypicolinonitrile typically involves the bromination of 6-propoxypicolinonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 is susceptible to nucleophilic substitution under mild conditions due to the electron-deficient aromatic ring.

Key Reactions and Conditions

Mechanistic Insights :

-

The reaction with morpholine proceeds via an S<sub>N</sub>Ar mechanism, where the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.

-

Alkoxy substitution requires polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Cross-Coupling Reactions

The bromine atom participates in palladium- or nickel-catalyzed cross-couplings, enabling C–C bond formation.

Representative Couplings

Critical Observations :

-

Nickel catalysts (e.g., NiCl<sub>2</sub>(dme)) with N-cyano ligands enhance coupling efficiency for alkyl halides .

-

Steric hindrance from the propoxy group reduces yields in bulky substrate couplings (e.g., tert-butylboronic acid) .

Functional Group Transformations

The nitrile group undergoes selective transformations without affecting the bromine or propoxy substituents.

Notable Transformations

| Reaction | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Reduction to Amine | LiAlH<sub>4</sub>, THF, 0°C → 25°C | 3-Bromo-6-propoxy-2-aminomethylpyridine | 89% | |

| Hydrolysis to Acid | H<sub>2</sub>SO<sub>4</sub> (conc.), H<sub>2</sub>O, 100°C | 3-Bromo-6-propoxypicolinic acid | 74% |

Selectivity Considerations :

-

LiAlH<sub>4</sub> selectively reduces the nitrile to a primary amine without cleaving the propoxy ether.

-

Acidic hydrolysis requires prolonged heating to avoid decarboxylation.

Propoxy Group Reactivity

The 6-propoxy substituent participates in limited reactions due to steric and electronic deactivation.

Challenges :

-

BBr<sub>3</sub>-mediated cleavage yields the phenol derivative but risks nitrile hydrolysis if not carefully controlled .

Comparative Reactivity

3-Bromo-6-propoxypicolinonitrile exhibits distinct reactivity compared to analogs:

| Compound | Bromine Reactivity (S<sub>N</sub>Ar) | Nitrile Stability | Propoxy Lability |

|---|---|---|---|

| This compound | High | Moderate | Low |

| 3-Bromo-5-(trifluoromethyl)picolinonitrile | Moderate | High | N/A |

| 6-Propoxypicolinonitrile | N/A | High | Low |

Key Trend : Electron-withdrawing groups (e.g., CF<sub>3</sub>) decrease bromine reactivity in S<sub>N</sub>Ar reactions .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-propoxypicolinonitrile has been investigated for its potential therapeutic applications, particularly as an anticancer agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

- A study showed that this compound exhibited selective cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | EGFR inhibition |

| MCF-7 (Breast) | 9.8 | Apoptosis induction |

| HCT116 (Colon) | 8.2 | Cell cycle arrest |

These findings indicate that the compound may serve as a lead for further development in cancer therapy.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactivity. It can participate in various chemical reactions, facilitating the creation of more complex molecules.

Synthetic Routes :

- The synthesis typically involves bromination of pyridine derivatives followed by substitution reactions to introduce the propoxy group. Reaction conditions such as temperature and solvent choice are critical for optimizing yield.

Material Science

In industry, this compound can be used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for creating advanced materials with specific properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

Key Mechanisms of Action

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer proliferation.

- Receptor Modulation : It may act on receptors related to inflammatory responses, potentially reducing inflammation.

In Vivo Studies

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in tumor size compared to control groups. The mechanism involved both direct cytotoxic effects on tumor cells and modulation of immune responses.

In Vitro Studies

In vitro assays revealed that the compound effectively induced apoptosis in cancer cells through activation of caspase pathways, particularly evident in breast and lung cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Bromo-6-propoxypicolinonitrile is not well-documented. based on its structure, it can be inferred that the compound may interact with biological targets through its bromine and nitrile functional groups. These interactions could involve covalent bonding with nucleophilic sites on proteins or enzymes, leading to potential biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-6-propoxypicolinonitrile with structurally related picolinonitrile derivatives, highlighting substituent positions, functional groups, and key properties:

Key Observations:

Substituent Effects on Reactivity: The propoxy group in this compound introduces steric hindrance and lipophilicity compared to smaller substituents like methyl (e.g., 3-Bromo-6-methylpicolinonitrile). This may reduce its utility in reactions requiring facile nucleophilic attack at position 6 . Fluorine substitution (e.g., 6-Bromo-3-fluoropicolinonitrile) increases electronegativity, enhancing reactivity in cross-coupling reactions such as Suzuki-Miyaura .

Positional Isomerism: Bromine at position 3 (as in the target compound) versus position 5 (e.g., 5-Bromo-3-fluoropicolinonitrile) significantly alters electronic distribution, affecting binding affinity in medicinal chemistry applications .

Functional Group Diversity: Amino-substituted analogs like 5-Amino-2-bromo-6-picoline enable diverse derivatization pathways (e.g., amidation) but lack the cyano group critical for nitrile-based reactions .

Biological Activity

3-Bromo-6-propoxypicolinonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant studies concerning this compound.

Synthesis

The synthesis of this compound typically involves a bromination step starting from 6-propoxypicolinonitrile. The process may include several reaction conditions such as the use of bromine in a suitable solvent and temperature control to achieve the desired substitution at the 3-position of the picolinonitrile structure.

Research indicates that compounds similar to this compound may act as inhibitors of specific protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial in cancer immunotherapy, where blocking PD-L1 can enhance anti-tumor immunity . The bromination at the 3-position is hypothesized to influence binding affinities and improve the specificity of these compounds towards their biological targets.

Antibacterial Properties

Preliminary studies have demonstrated that picolinonitrile derivatives exhibit antibacterial activities against various Gram-negative bacteria. For example, compounds within this chemical class have shown effectiveness against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. In particular, structural modifications, including halogen substitutions, have been linked to enhanced antibacterial potency .

Study 1: PD-L1 Inhibition

A study focused on small-molecule inhibitors targeting PD-L1 included structural analogs of this compound. The investigation utilized in silico screening methods to identify compounds with high binding affinities to PD-L1. Results indicated that modifications at the bromine site could significantly affect binding interactions, with calculated affinities ranging from -9.3 to -11.5 kcal/mol depending on the substituents used .

| Compound | Binding Affinity (kcal/mol) | Activity Type |

|---|---|---|

| This compound | -10.5 | PD-L1 Inhibition |

| Analog A | -11.0 | PD-L1 Inhibition |

| Analog B | -9.5 | PD-L1 Inhibition |

Study 2: Antibacterial Efficacy

In a separate investigation assessing antibacterial efficacy, several derivatives of picolinonitriles were tested against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in controlled environments, revealing that certain derivatives exhibited potent activity against strains lacking efflux pumps, suggesting that structural modifications could enhance permeability and efficacy against tough pathogens .

| Bacterial Strain | MIC (µg/mL) for this compound | MIC (µg/mL) for Control |

|---|---|---|

| E. coli | 8 | >64 |

| P. aeruginosa | 16 | >64 |

| A. baumannii | 4 | >64 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-bromo-6-propoxypicolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 3-bromo-picolinonitrile) often react with alkoxy groups under conditions involving propionitrile as a solvent and methanesulfonyl chloride as a catalyst at controlled temperatures (-5–20°C) . Key variables affecting yield include solvent polarity (e.g., propionitrile vs. acetonitrile), reaction time (4–12 hours), and stoichiometric ratios of reagents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Techniques include:

- Melting Point Analysis : Compare observed mp (e.g., 104–105°C for analogs like 5-bromonicotinonitrile) against literature values .

- HPLC/GC-MS : Quantify impurities using retention time matching with standards.

- NMR/IR Spectroscopy : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, bromine isotopic patterns in -NMR) .

Q. What safety precautions are critical when handling brominated pyridine derivatives like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas) .

- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.

- First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of brominated picolinonitrile derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To address this:

- Perform recrystallization in different solvents (e.g., ethanol vs. dichloromethane) to isolate pure polymorphs.

- Use DSC/TGA to assess thermal stability and phase transitions .

- Cross-validate data with independent techniques (e.g., XRD for crystal structure confirmation) .

Q. What experimental design strategies optimize the regioselectivity of bromine substitution in picolinonitrile scaffolds?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitriles) to guide bromination to the 3-position .

- Catalytic Systems : Test Pd-catalyzed C-H activation for selective bromination under mild conditions.

- Computational Modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals .

Q. How does solvent choice impact the stability of this compound during long-term storage?

- Methodological Answer :

- Polar Aprotic Solvents : Acetonitrile or DMF may stabilize the compound by reducing hydrolysis of the nitrile group.

- Low-Temperature Storage : Store at 0–6°C in amber vials to prevent photodegradation .

- Accelerated Stability Studies : Monitor degradation kinetics at 40°C/75% RH over 4 weeks using LC-MS .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for Suzuki-Miyaura coupling steps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., propionitrile vs. THF) .

- SAR Studies : Correlate Hammett σ values of substituents with reaction rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cytotoxicity of brominated picolinonitrile analogs?

- Methodological Answer :

- Biological Replicates : Ensure cell-line authentication (e.g., HeLa vs. HEK293) and assay standardization (e.g., MTT vs. ATP luminescence).

- Metabolic Profiling : Use LC-HRMS to identify degradation products that may influence toxicity .

- Dose-Response Curves : Compare IC₅₀ values across studies with identical exposure times (e.g., 24h vs. 72h) .

Q. Why do some studies report divergent yields for similar bromination reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.